azetidin-1-yl(1-(4-fluorobenzyl)-1H-indol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of AZEFUBIM involves the reaction of 4-fluorobenzyl chloride with 1H-indole-3-carboxaldehyde to form an intermediate, which is then reacted with azetidine to yield the final product . The reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require the use of catalysts or reagents to facilitate the reaction .
Chemical Reactions Analysis
AZEFUBIM undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
AZEFUBIM is widely used in scientific research, particularly in the fields of chemistry, biology, and forensic science. Its applications include:
Analytical Reference Standard: It is used as a reference standard in mass spectrometry and other analytical techniques to identify and quantify synthetic cannabinoids.
Forensic Chemistry: It is used in forensic laboratories to detect and analyze synthetic cannabinoids in biological samples.
Pharmacological Studies: Researchers use AZEFUBIM to study the pharmacological effects of synthetic cannabinoids and their interactions with cannabinoid receptors.
Mechanism of Action
AZEFUBIM exerts its effects by binding to cannabinoid receptors in the body, particularly the CB1 and CB2 receptors. This binding leads to the activation of various signaling pathways, resulting in the modulation of neurotransmitter release and other physiological effects . The exact molecular targets and pathways involved in its mechanism of action are still under investigation.
Comparison with Similar Compounds
Properties
Molecular Formula |
C19H17FN2O |
---|---|
Molecular Weight |
308.3 g/mol |
IUPAC Name |
azetidin-1-yl-[1-[(4-fluorophenyl)methyl]indol-3-yl]methanone |
InChI |
InChI=1S/C19H17FN2O/c20-15-8-6-14(7-9-15)12-22-13-17(19(23)21-10-3-11-21)16-4-1-2-5-18(16)22/h1-2,4-9,13H,3,10-12H2 |
InChI Key |
NIRUFXPSGVSZBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.